molecular formula C16H25NO3 B4263602 3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B4263602
M. Wt: 279.37 g/mol
InChI Key: JJEIOIDRCVNOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as "BCH" and is a member of the class of compounds known as adamantanes. BCH has been studied for its potential applications in the fields of neuroscience, virology, and pharmacology.

Mechanism of Action

The exact mechanism of action of BCH is not fully understood, but it is believed to interact with the N-methyl-D-aspartate (NMDA) receptor in the brain. This interaction may lead to the activation of various signaling pathways that have been implicated in the neuroprotective effects of BCH.
Biochemical and Physiological Effects:
BCH has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the activation of various signaling pathways. These effects may contribute to the neuroprotective and antiviral properties of BCH.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCH for lab experiments is its relatively simple synthesis method. Additionally, BCH has been extensively studied, and there is a large body of literature available on its properties and potential applications. However, one limitation of BCH is its relatively low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on BCH. One area of interest is the potential use of BCH in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of BCH and how it interacts with the NMDA receptor. Finally, there may be potential applications for BCH in the treatment of viral infections beyond influenza.

Scientific Research Applications

BCH has been extensively studied for its potential applications in the fields of neuroscience and virology. In neuroscience, BCH has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In virology, BCH has been shown to have antiviral properties and may be useful in the treatment of viral infections such as influenza.

properties

IUPAC Name

3-[(2-methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-9-4-2-3-5-12(9)17-15(18)13-10-6-7-11(8-10)14(13)16(19)20/h9-14H,2-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEIOIDRCVNOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
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3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
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3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
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3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

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